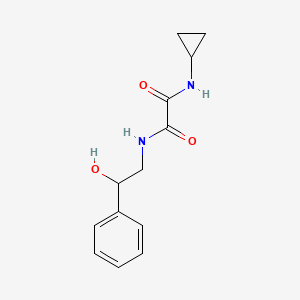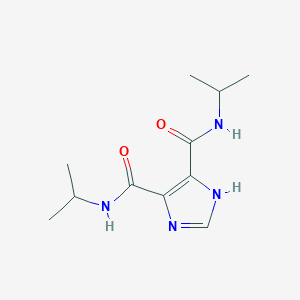![molecular formula C21H22N2O4 B1658881 N-acetyl-N-[4-[[4-(diacetylamino)phenyl]methyl]phenyl]acetamide CAS No. 62477-14-9](/img/structure/B1658881.png)
N-acetyl-N-[4-[[4-(diacetylamino)phenyl]methyl]phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, N,N’-(methylenedi-4,1-phenylene)bis[N-acetyl-] is a chemical compound with a complex structure that includes multiple aromatic rings and acetamide groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N,N’-(methylenedi-4,1-phenylene)bis[N-acetyl-] typically involves a multi-step process. One common method includes the reaction of para-toluidine with methylene ketone to form N-(4-acetylphenyl)methanamine. This intermediate is then reacted with acetic anhydride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and other reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Acetamide, N,N’-(methylenedi-4,1-phenylene)bis[N-acetyl-] can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the acetamide groups into amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Wissenschaftliche Forschungsanwendungen
Acetamide, N,N’-(methylenedi-4,1-phenylene)bis[N-acetyl-] has several applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound has been studied for its potential effects on cellular processes and enzyme activity.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of Acetamide, N,N’-(methylenedi-4,1-phenylene)bis[N-acetyl-] involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and other proteins, altering their activity and affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N’-(Methylenedi-4,1-phenylene)diacetamide
- N,N’-(Methylenedi-4,1-phenylene)bis[N-methyl-]
Uniqueness
Acetamide, N,N’-(methylenedi-4,1-phenylene)bis[N-acetyl-] is unique due to its specific chemical structure, which includes multiple aromatic rings and acetamide groups.
Eigenschaften
CAS-Nummer |
62477-14-9 |
|---|---|
Molekularformel |
C21H22N2O4 |
Molekulargewicht |
366.4 g/mol |
IUPAC-Name |
N-acetyl-N-[4-[[4-(diacetylamino)phenyl]methyl]phenyl]acetamide |
InChI |
InChI=1S/C21H22N2O4/c1-14(24)22(15(2)25)20-9-5-18(6-10-20)13-19-7-11-21(12-8-19)23(16(3)26)17(4)27/h5-12H,13H2,1-4H3 |
InChI-Schlüssel |
BWSIFLVAKJEREI-UHFFFAOYSA-N |
SMILES |
CC(=O)N(C1=CC=C(C=C1)CC2=CC=C(C=C2)N(C(=O)C)C(=O)C)C(=O)C |
Kanonische SMILES |
CC(=O)N(C1=CC=C(C=C1)CC2=CC=C(C=C2)N(C(=O)C)C(=O)C)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{(E)-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B1658800.png)

![(5E)-3-benzyl-5-[[4-[2-(3-methoxyphenoxy)ethoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1658804.png)
![[2-[[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]amino]-2-oxo-1-phenylethyl] acetate](/img/structure/B1658805.png)
![4-[(E)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl acetate](/img/structure/B1658806.png)


![ethyl 4-[2,5-dimethyl-3-[(Z)-1,2,4-triazol-4-yliminomethyl]pyrrol-1-yl]benzoate](/img/structure/B1658812.png)

![(4Z)-5-(4-fluorophenyl)-4-[hydroxy(phenyl)methylidene]-1-(4-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B1658815.png)

![Benzene, 1,3-dibromo-2-[(1,1-dimethylethyl)thio]-5-methyl-](/img/structure/B1658820.png)
![Benzene, 1,3-dibromo-2-[(1,1-dimethylethyl)sulfonyl]-](/img/structure/B1658821.png)
